Cinnamimidamide hydrochloride
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Overview
Description
Cinnamimidamide hydrochloride is a chemical compound with the molecular formula C9H11ClN2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of cinnamimidamide derivatives involves a one-pot approach from secondary amides or intermediate amides. This process uses Ph3P–I2-mediated dehydrative condensation, which readily affords a variety of N-aryl and N-alkyl amidoximes .Molecular Structure Analysis
The molecular structure of cinnamimidamide hydrochloride has been analyzed using various techniques such as FTIR spectroscopy, 1H-NMR, 13C-NMR, and HRMS . A study has applied Comparative Molecular Similarity Indices Analysis (CoMSIA) to a data set of cinnamamides, which includes steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor properties to generate the 3D-QSAR model .Scientific Research Applications
- Cinnamimidamide hydrochloride serves as a versatile building block for synthesizing heterocyclic compounds. Researchers have used it to create benzimidazoles, 4-aminoquinazolines, 1-aminoisoquinolines, oxadiazoles, and oxadiazolones (thiones) . These derivatives play crucial roles in drug development and coordination chemistry.
- In drug development, N-substituted amidoxime derivatives (including cinnamimidamide hydrochloride) have been explored as prodrug candidates. These compounds can enhance cell permeability and oral bioavailability. Notably, Epacadostat (A) is currently in phase 3 clinical trials for treating unresectable or metastatic melanoma .
- Researchers explore amidoximes for their biological activities. For instance, amidoxime derivatives (B, C, and D in Fig. 1) exhibit inhibitory effects on enzymes and RNA polymerase .
Organic Synthesis and Medicinal Chemistry
Prodrug Candidates
Biotechnology and Pharmaceuticals
Wong Phakhodee, Chuthamat Duangkamol, Nitaya Wiriya, and Mookda Pattarawarapan. “A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones.” RSC Advances, 2018, 8(67), 38191-38197. DOI: 10.1039/C8RA08207CFull article .
Safety and Hazards
properties
IUPAC Name |
(E)-3-phenylprop-2-enimidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H3,10,11);1H/b7-6+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIRTJVRBRTVKN-UHDJGPCESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnamimidamide hydrochloride | |
CAS RN |
35112-42-6 |
Source
|
Record name | 2-Propenimidamide, 3-phenyl-, monohydrochloride, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35112-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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